molecular formula C13H13NO4S B185324 N-Phthaloyl-DL-methionine CAS No. 5464-44-8

N-Phthaloyl-DL-methionine

Cat. No.: B185324
CAS No.: 5464-44-8
M. Wt: 279.31 g/mol
InChI Key: VMTKJVHNTIEOCU-UHFFFAOYSA-N
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Description

N-Phthaloyl-DL-methionine is a derivative of methionine, an essential amino acid. It is characterized by the presence of a phthaloyl group attached to the nitrogen atom of the methionine molecule. This compound is primarily used in scientific research and has various applications in chemistry, biology, and medicine .

Scientific Research Applications

N-Phthaloyl-DL-methionine has several applications in scientific research:

Preparation Methods

Synthetic Routes and Reaction Conditions: N-Phthaloyl-DL-methionine can be synthesized through the reaction of DL-methionine with phthalic anhydride. The reaction typically involves heating DL-methionine with phthalic anhydride in the presence of a suitable solvent, such as acetic acid or pyridine. The reaction conditions may vary, but it generally requires elevated temperatures to facilitate the formation of the phthaloyl group .

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the synthesis process can be scaled up by optimizing reaction conditions and using industrial-grade equipment. The key steps involve the controlled reaction of DL-methionine with phthalic anhydride, followed by purification processes to obtain the desired product .

Chemical Reactions Analysis

Types of Reactions: N-Phthaloyl-DL-methionine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Mechanism of Action

The mechanism of action of N-Phthaloyl-DL-methionine involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound can interact with enzymes involved in amino acid metabolism, influencing their activity.

    Pathways Involved: It affects pathways related to methionine metabolism, including the transsulfuration pathway and the methionine cycle.

Comparison with Similar Compounds

  • N-Phthaloyl-L-methionine
  • N-Formyl-DL-methionine
  • N-Benzoyl-DL-methionine
  • N-Phthaloyl-DL-phenylalanine
  • N-Phthaloyl-DL-histidine
  • N-Phthaloyl-DL-leucine
  • N-Phthaloyl-DL-glutamic acid

Comparison: N-Phthaloyl-DL-methionine is unique due to its specific phthaloyl group attached to the methionine molecule. This modification imparts distinct chemical properties and reactivity compared to other similar compounds. For instance, N-Phthaloyl-L-methionine has a similar structure but differs in the stereochemistry of the methionine moiety, which can influence its biological activity and interactions .

Properties

IUPAC Name

2-(1,3-dioxoisoindol-2-yl)-4-methylsulfanylbutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13NO4S/c1-19-7-6-10(13(17)18)14-11(15)8-4-2-3-5-9(8)12(14)16/h2-5,10H,6-7H2,1H3,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VMTKJVHNTIEOCU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSCCC(C(=O)O)N1C(=O)C2=CC=CC=C2C1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13NO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90280197
Record name TCMDC-125514
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90280197
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

279.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5464-44-8, 52881-96-6
Record name NSC15852
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=15852
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name TCMDC-125514
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90280197
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-PHTHALOYL-DL-METHIONINE
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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